

A Spectroscopic Comparison of 6-Chloro-2-methoxynicotinaldehyde and Its Positional Isomers

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Compound of Interest

Compound Name:	6-Chloro-2-methoxynicotinaldehyde
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In the field of medicinal chemistry and materials science, the precise characterization of molecular isomers is crucial, as subtle changes in substituent positions can significantly impact a compound's biological activity and physical properties. This guide presents a detailed spectroscopic comparison of **6-chloro-2-methoxynicotinaldehyde** and its key positional isomers. By leveraging experimental data for the parent compound and established spectroscopic principles for its isomers, this document serves as a valuable resource for researchers in compound identification and characterization.

The analysis encompasses a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This comparative guide is designed to aid researchers, scientists, and drug development professionals in distinguishing between these closely related molecular structures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-chloro-2-methoxynicotinaldehyde** and its isomers. While experimental data is available for the primary compound, the spectral data for its isomers are largely predicted based on the analysis of substituent effects on the pyridine ring.

Table 1: ^1H NMR Spectral Data

Compound	Aldehyde H (δ , ppm)	Aromatic H (δ , ppm)	Methoxy H (δ , ppm)	Solvent/Frequency
6-Chloro-2-methoxynicotinaldehyde	10.17 (s)	8.07 (d, J=8.04Hz), 7.03 (d, J=8.04Hz)	3.79 (s)	CDCl ₃ / 300 MHz[1]
2-Chloro-6-methoxynicotinaldehyde (Predicted)	~10.2	~8.1 (d), ~7.1 (d)	~3.8	-
4-Chloro-2-methoxynicotinaldehyde (Predicted)	~10.3	~8.2 (d), ~7.2 (d)	~3.9	-
5-Chloro-2-methoxynicotinaldehyde (Predicted)	~10.1	~8.1 (s), ~8.0 (s)	~3.8	-

Table 2: ^{13}C NMR Spectral Data

Compound	Aldehyde C (δ , ppm)	Aromatic C (δ , ppm)	Methoxy C (δ , ppm)	Solvent
6-Chloro-2-methoxynicotinaldehyde (Predicted)	-191	~164, ~152, ~140, ~125, ~115	~55	-
2-Chloro-6-methoxynicotinaldehyde (Predicted)	-190	~163, ~154, ~142, ~123, ~112	~56	-
4-Chloro-2-methoxynicotinaldehyde (Predicted)	-192	~165, ~150, ~145, ~128, ~118	~55	-
5-Chloro-2-methoxynicotinaldehyde (Predicted)	-191	~162, ~151, ~141, ~126, ~120	~56	-

Table 3: IR Spectral Data

Compound	C=O Stretch (ν , cm^{-1})	C-O-C Stretch (ν , cm^{-1})	C-Cl Stretch (ν , cm^{-1})
6-Chloro-2-methoxynicotinaldehyde (Predicted)	~1700	~1250	~750
Isomers (Predicted Range)	1690-1710	1240-1260	740-760

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Exact Mass [M] ⁺	Key Diagnostic Feature
6-Chloro-2-methoxynicotinaldehyde	C ₇ H ₆ ClNO ₂	171.0087 Da	[M+H] ⁺ at m/z 172[1], prominent [M+2] ⁺ peak (~33% of [M] ⁺) due to ³⁷ Cl isotope.[3] [4]
Isomers	C ₇ H ₆ ClNO ₂	171.0087 Da	Similar fragmentation pattern with a molecular ion peak and a characteristic isotopic pattern for chlorine.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **6-chloro-2-methoxynicotinaldehyde** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure and connectivity of atoms within the molecule.
- Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.
- Sample Preparation: Samples are dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).[3]
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64, depending on the sample concentration.

- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-16 ppm.[5]
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.[5]
- Data Analysis: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phase-corrected and calibrated against the TMS signal. For ^1H NMR, key parameters include chemical shift (δ), multiplicity, and coupling constants (J). For ^{13}C NMR, the primary data points are the chemical shifts of the carbon atoms.[5]

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[3][5]
- Sample Preparation: For solid samples, a small amount is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5] Alternatively, solid samples can be analyzed as KBr pellets.[3]
- IR Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.[5]

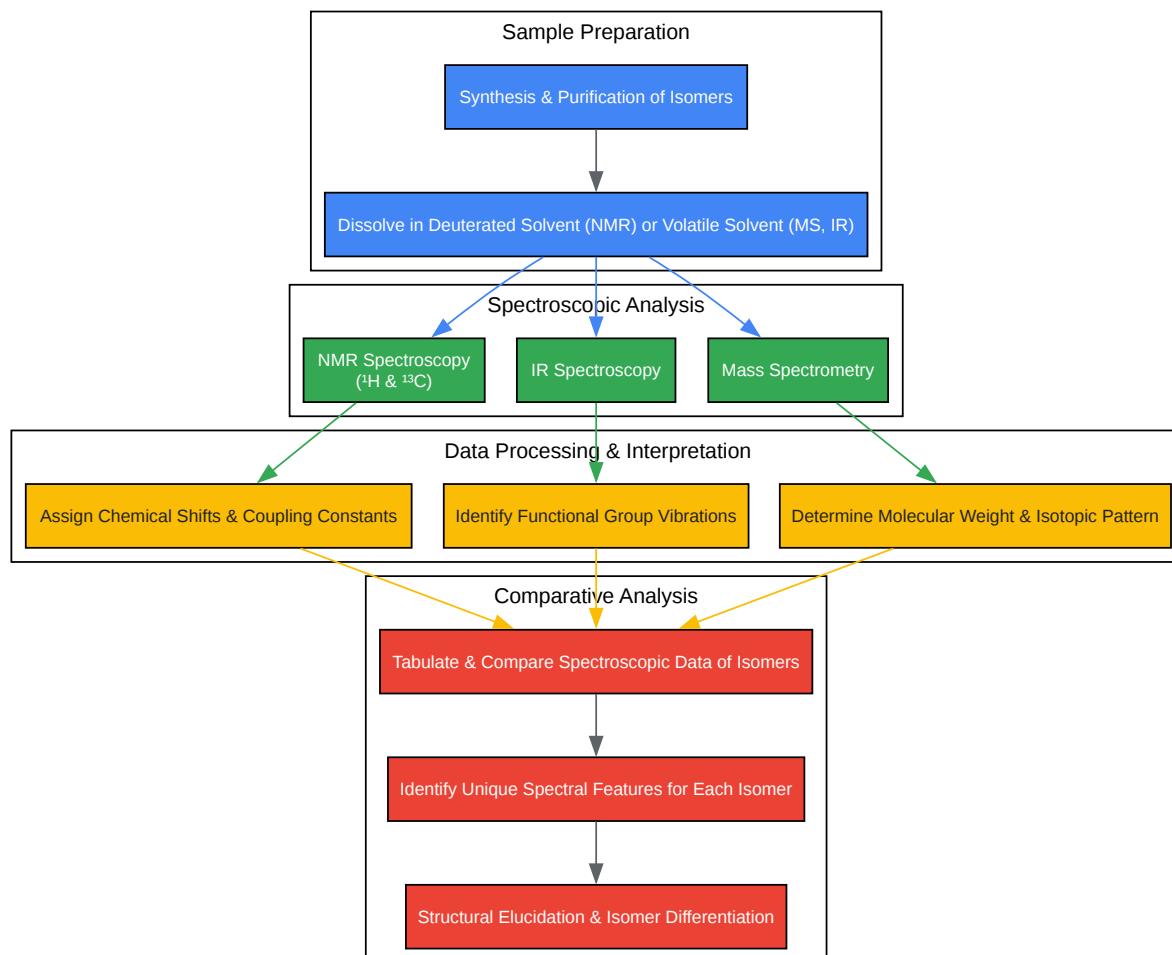
- Data Analysis: The major absorption bands in the spectrum are identified and correlated with known vibrational frequencies of functional groups to confirm the molecular structure.[5]

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and elemental composition of the molecule.
- Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.[3]
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. For ESI, the solvent often contains a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[5]
- ESI-MS Acquisition Parameters:
 - Ionization Mode: Positive ion mode to detect $[M+H]^+$.
 - Mass Range: m/z 50-500.[5]
- Data Analysis: The molecular ion peak is identified. The isotopic pattern is analyzed to confirm the presence of chlorine (a characteristic ~3:1 ratio for the $[M]^+$ and $[M+2]^+$ peaks). [3][4] High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.[3]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic comparison of the isomers.

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Caption: Experimental workflow for isomer comparison.

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